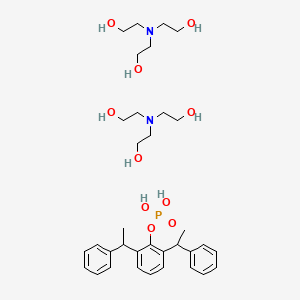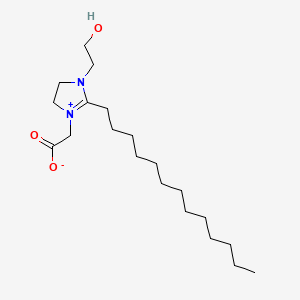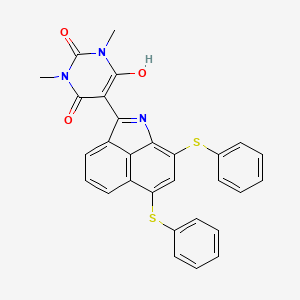
Trichlorocyclopentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichlorocyclopentadiene is a chemical compound with the molecular formula C5H3Cl3 It is a chlorinated derivative of cyclopentadiene and is known for its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichlorocyclopentadiene can be synthesized through the chlorination of cyclopentadiene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure the selective chlorination of the cyclopentadiene ring.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feed of cyclopentadiene and chlorine gas into the reactor, where the reaction is catalyzed and monitored to achieve high yields of the desired product. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Trichlorocyclopentadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated cyclopentadienones.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated cyclopentadienes.
Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chlorinated cyclopentadienones, while reduction can produce various dechlorinated cyclopentadienes.
Scientific Research Applications
Trichlorocyclopentadiene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of trichlorocyclopentadiene involves its interaction with various molecular targets. Its reactivity is primarily due to the presence of chlorine atoms, which can participate in electrophilic and nucleophilic reactions. The pathways involved in its chemical behavior include the formation of reactive intermediates that can further react with other compounds, leading to the formation of new products.
Comparison with Similar Compounds
Tetrachlorocyclopentadiene: Another chlorinated derivative with similar reactivity but different physical properties.
Pentachlorocyclopentadiene: A more heavily chlorinated compound with distinct chemical behavior.
Cyclopentadiene: The parent compound, which is less reactive but serves as the starting material for the synthesis of chlorinated derivatives.
Uniqueness: Trichlorocyclopentadiene is unique due to its specific chlorination pattern, which imparts distinct reactivity and chemical properties. Its intermediate level of chlorination makes it versatile for various chemical transformations and applications.
Properties
CAS No. |
77323-84-3 |
|---|---|
Molecular Formula |
C5H3Cl3 |
Molecular Weight |
169.43 g/mol |
IUPAC Name |
1,2,3-trichlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H3Cl3/c6-3-1-2-4(7)5(3)8/h1H,2H2 |
InChI Key |
XNDOHPGHNCJWSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


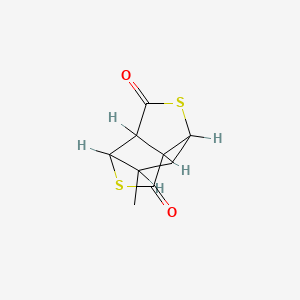
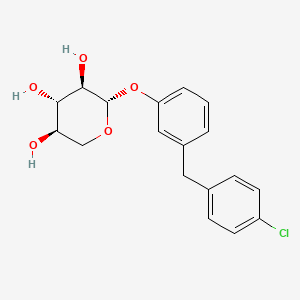


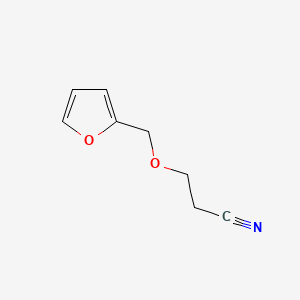

![N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine](/img/structure/B12697950.png)
